2-Phenylcyclopentanol

Descripción general

Descripción

2-Phenylcyclopentanol is a compound that can be inferred to have a cyclopentanol ring with a phenyl group attached. While the provided papers do not directly discuss this compound, they do provide insights into related cyclopentane structures and their chemical properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of compounds related to this compound involves various strategies. For instance, the reaction of 1-bromo-2-(chloromethyl)bicyclo[1.1.0]butane with methyllithium leads to the formation of cyclopentadiene derivatives, which could potentially be functionalized to synthesize phenyl-substituted cyclopentanols . Additionally, the synthesis of bicyclo[1.1.1]pentane analogues, which are structurally related to this compound, has been achieved through difluorocarbene insertion into bicyclo[1.1.0]butanes . These methodologies could inspire future studies on the synthesis of ortho/meta-substituted cyclopentanes, potentially including this compound.

Molecular Structure Analysis

The molecular structure of cyclopentane derivatives is characterized by the presence of a five-membered ring, which can be substituted with various functional groups. The X-ray investigation of a condensed cyclopentane system reveals a highly symmetric structure with specific conformational features . Although this compound is not directly mentioned, the structural analysis of related compounds provides a basis for understanding the steric and electronic effects that the phenyl group may impose on the cyclopentanol ring.

Chemical Reactions Analysis

Cyclopentane derivatives undergo a variety of chemical reactions. For example, 1-acyl-2-cyclopentenes and 5-acylbicyclo[2.1.0]pentanes exhibit photochemical and thermal isomerizations, leading to different products depending on the nature of the acyl group . Similarly, this compound may undergo reactions influenced by the phenyl group, such as electrophilic aromatic substitution or oxidation of the alcohol group.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentane derivatives are influenced by their substituents. Bicycloalkyl groups, including those related to cyclopentane, have been used as phenyl group bioisosteres to improve physicochemical properties such as solubility and nonspecific binding . The incorporation of a bicyclo[1.1.1]pentane moiety within known inhibitors has shown to be well tolerated and positively impacted the physicochemical profile . These findings suggest that this compound may also exhibit unique physicochemical properties due to the presence of the phenyl group.

Aplicaciones Científicas De Investigación

Synthesis and Analytical Characterizations in Chemical Compounds

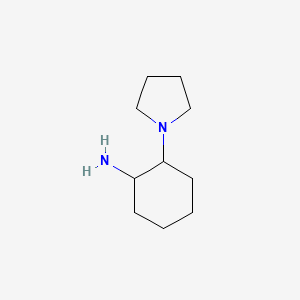

2-Phenylcyclopentanol is structurally related to a number of substances that have been investigated for various potential clinical applications. For example, Dybek et al. (2019) studied the synthesis and analytical characterizations of 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine, a research chemical that shares structural similarities with this compound. This study focused on differentiating between various isomers of this compound using advanced analytical techniques, highlighting the importance of structural variations in chemical research (Dybek et al., 2019).

Bioisosterism in Medicinal Chemistry

In the field of medicinal chemistry, bioisosteres such as bicyclo[1.1.1]pentane (BCP) have been explored as effective phenyl replacements. Measom et al. (2017) and Auberson et al. (2017) have conducted research on incorporating bicyclo[1.1.1]pentane within known inhibitors and other compounds, highlighting its potential as a phenyl substitute. These studies demonstrated that such replacements can impact the physicochemical profile and solubility of drug candidates (Measom et al., 2017); (Auberson et al., 2017).

Development of Novel Pharmaceuticals

Kanazawa et al. (2017) and Ma et al. (2019) focused on developing methodologies for the synthesis of multifunctionalized BCP derivatives. These derivatives are crucial in modern drug discovery for expanding the drug-like chemical space and optimizing drug candidates. Such research underscores the importance of this compound related structures in the creation of new pharmaceuticals (Kanazawa et al., 2017); (Ma et al., 2019).

Direcciones Futuras

The future directions for the study of 2-Phenylcyclopentanol could involve further exploration of its synthesis, chemical reactions, and properties. More research is needed to fully understand the potential applications of this compound in various fields such as organic synthesis, medicinal chemistry, and materials science .

Mecanismo De Acción

Biochemical Pathways

It’s worth noting that phenolic compounds, which include 2-phenylcyclopentanol, are known to play a role in plant defense against herbivores

Pharmacokinetics

Based on its chemical structure, it is predicted to have a logp value of 232, indicating that it is somewhat lipophilic . This could potentially affect its absorption and distribution within the body. Its water solubility at 25°C is estimated to be 913.1 mg/L , which could influence its bioavailability and excretion.

Action Environment

The action of this compound, like many other compounds, can be influenced by various environmental factors. These can include pH, temperature, and the presence of other compounds or enzymes that can interact with this compound. Specific studies on these factors for this compound are currently lacking .

Propiedades

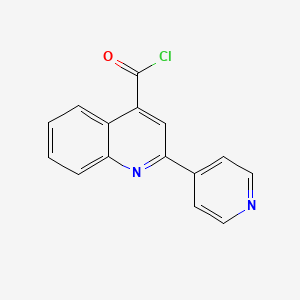

IUPAC Name |

2-phenylcyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-12H,4,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKYMKMKCZAPNTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50311754 | |

| Record name | 2-phenylcyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50311754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2362-73-4 | |

| Record name | NSC245131 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-phenylcyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50311754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-ol](/img/structure/B3023528.png)

![2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride](/img/structure/B3023529.png)

![2-Isopropyl-1h-imidazo[4,5-c]pyridine](/img/structure/B3023536.png)

![2-[2-(3-Pyridinyl)-1H-indol-3-YL]ethanamine oxalate](/img/structure/B3023539.png)